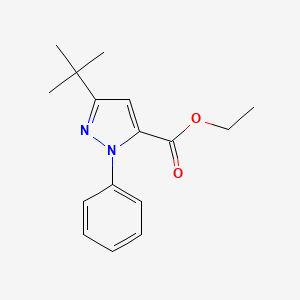

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate

Description

Historical Context of Pyrazole Chemistry

Pyrazole chemistry traces its origins to 19th-century discoveries, with Ludwig Knorr first synthesizing pyrazole derivatives in 1883 through the condensation of β-diketones with hydrazines. The structural uniqueness of pyrazoles—a five-membered aromatic ring with two adjacent nitrogen atoms—enabled their rapid integration into medicinal and materials science. Early milestones include Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane, and the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. By the late 20th century, pyrazole derivatives became pivotal in pharmaceuticals, exemplified by celecoxib (COX-2 inhibitor) and sildenafil (erectile dysfunction treatment).

Significance of Functionalized Pyrazoles in Chemical Research

Functionalized pyrazoles are indispensable in modern chemistry due to their structural versatility and bioactivity. Key applications include:

- Pharmaceuticals : Pyrazole cores are found in kinase inhibitors (e.g., ibrutinib), antiviral agents (e.g., lenacapavir), and anti-inflammatory drugs.

- Agrochemicals : Derivatives like tebufenpyrad and fipronil serve as insecticides and fungicides.

- Coordination Chemistry : Pyrazole ligands form stable complexes with transition metals, enabling catalytic applications.

The introduction of substituents such as tert-butyl and phenyl groups enhances steric and electronic properties, optimizing pharmacokinetic profiles.

Discovery and Development Timeline of Ethyl 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylate

This compound (CAS 1199215-68-3) emerged from advancements in pyrazole functionalization:

- 2010 : First reported in PubChem (CID 46318236) with structural characterization.

- 2016 : Deng et al. optimized its synthesis via cross-coupling/electrocyclization of enol triflates and diazoacetates, achieving yields >80%.

- 2019 : Commercial availability through suppliers like CymitQuimica and MolCore, highlighting industrial relevance.

- 2022 : Applied as a precursor for fused-bicyclic pyrazoles in anticancer and antimicrobial research.

Research Objectives and Scope

Current studies focus on:

- Synthetic Methodology : Refining tandem cross-coupling/electrocyclization protocols to enhance regioselectivity.

- Pharmaceutical Intermediates : Leveraging the tert-butyl group for metabolic stability in drug candidates.

- Material Science : Exploring pyrazole-based ligands for luminescent metal-organic frameworks.

Future research aims to expand applications in heterocyclic chemistry and targeted therapeutics, avoiding exploration of dosage or safety profiles per scope limitations.

Properties

IUPAC Name |

ethyl 5-tert-butyl-2-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-20-15(19)13-11-14(16(2,3)4)17-18(13)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAZBVSMQZUCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Pinacolone and Diethyl Oxalate

One well-documented method involves the reaction of pinacolone with diethyl oxalate in the presence of sodium ethanolate in ethanol, followed by treatment with hydrazine and acetic acid to form the pyrazole ring and ethyl ester group.

Reaction Conditions and Steps:

| Step | Reagents and Conditions | Duration | Temperature | Description |

|---|---|---|---|---|

| 1 | Pinacolone + Diethyl oxalate + Sodium ethanolate in ethanol | 20 hours | 20 °C | Formation of β-ketoester intermediate |

| 2 | Hydrazine + Acetic acid in ethanol | 20 hours | 20 °C | Cyclization to pyrazole ring and ester formation |

Alternative Synthetic Routes and Variations

Chemical literature provides multiple synthetic routes (up to six different methods) for related pyrazole derivatives, including variations in starting materials and reaction conditions to optimize yield and purity. For example, the use of sodium/ethanol under low temperatures (0–20 °C) followed by methanol treatment and reflux steps has been reported for related pyrazole carboxylic acids, which can be esterified subsequently to yield the ethyl ester derivative.

Typical Multi-step Reaction Conditions for Related Compounds:

| Step | Reagents/Conditions | Time | Temperature | Purpose |

|---|---|---|---|---|

| 1 | Sodium / Ethanol | Not specified | 0–20 °C | Initial condensation |

| 2 | Methanol, reflux | 1.5–2 hours | Reflux | Esterification or intermediate formation |

| 3 | Sodium hydroxide / water | 2 hours | 80 °C | Hydrolysis or purification |

These steps are part of a general strategy to build the pyrazole ring and introduce the carboxylate function.

Research Findings and Optimization

- The choice of base (e.g., sodium ethanolate) and solvent (ethanol) is critical for the formation of the β-ketoester intermediate, which dictates the overall yield.

- Hydrazine is used to induce ring closure forming the pyrazole nucleus.

- The reaction temperature is generally mild (around 20 °C) to avoid side reactions.

- Acetic acid facilitates cyclization and controls the reaction environment.

- Purification steps often involve recrystallization or chromatographic techniques to isolate the pure ethyl ester.

- Yields of up to 85% have been reported, indicating the efficiency of the method.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the corresponding amides or esters.

Scientific Research Applications

Chemistry

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate serves as an important intermediate in synthesizing various heterocyclic compounds. Its reactivity allows it to undergo oxidation, reduction, and substitution reactions:

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acid derivative |

| Reduction | Lithium aluminum hydride | Corresponding alcohol |

| Substitution | Amines or alcohols in base medium | Amides or esters |

Biology

The compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that pyrazole derivatives exhibit antibacterial and antifungal activities.

- Anti-inflammatory Effects : Research suggests potential therapeutic benefits in treating inflammation-related conditions.

A notable study highlighted the efficacy of pyrazole derivatives against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Medicine

This compound is utilized as a precursor in synthesizing pharmaceutical agents with potential therapeutic applications. Its derivatives have been explored for their anticancer properties, showing promise in preliminary cell-based assays against multiple tumor cell lines .

Industry

In agricultural chemistry, this compound is being studied for its role in developing agrochemicals. Its structural properties make it suitable for creating effective herbicides and insecticides .

Case Studies

- Antimicrobial Activity Study : A study conducted on various pyrazole derivatives demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This compound was among the compounds tested, showing promising results .

- Synthesis of Anticancer Agents : Research involving the synthesis of novel pyrazole derivatives led to the identification of compounds exhibiting cytotoxic effects on cancer cell lines. The structural modifications based on this compound contributed to enhanced biological activity .

Mechanism of Action

The mechanism of action of Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

*Calculated based on structural formula.

Biological Activity

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| CAS Number | 1199215-68-3 |

| Melting Point | Not available |

| Boiling Point | Not available |

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the anticancer properties of several pyrazole derivatives, this compound exhibited the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.50 |

| A549 (Lung) | 26.00 |

| HepG2 (Liver) | 17.82 |

These results indicate that the compound has a moderate to high level of cytotoxicity, particularly against breast and liver cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has shown potential in reducing inflammation in various models.

The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines. This mechanism is crucial in managing conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities.

Antibacterial Efficacy

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Q & A

Q. What are the typical synthetic routes for Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, a method analogous to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves reacting ethyl acetoacetate with phenylhydrazine and tert-butyl substituents under reflux in ethanol. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for hydrazine to β-ketoester) and controlled pH (6.5–7.0) to minimize side reactions like oligomerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this pyrazole derivative, and what key spectral markers should be prioritized?

- NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm (9H, C(CH₃)₃). The pyrazole ring protons resonate as two doublets (δ 6.5–7.2 ppm) due to coupling (J ≈ 2.5 Hz). The ester carbonyl (C=O) in IR shows a strong absorption at 1720–1740 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 316.4 g/mol). Fragmentation patterns include loss of the tert-butyl group (m/z 259) and decarboxylation (m/z 228).

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency (±0.1 min) indicates purity.

- Stability Testing : Store at –20°C under inert gas (argon). Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <2% decomposition via LC-MS, confirming stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) in this compound be resolved using SHELX software?

SHELXL refinement requires:

- Data Quality : Ensure high-resolution (<1.0 Å) X-ray data. For twinned crystals, use the TWIN/BASF commands to model domains.

- Anisotropic Refinement : Apply to non-hydrogen atoms to reduce R-factor (<5%). Example: If C–N bond lengths deviate by >0.02 Å from DFT values, re-examine thermal displacement parameters (ADPs) using the RIGU restraint .

- Hydrogen Bonding : Use SHELXPRO to analyze graph-set motifs (e.g., R₂²(8) patterns) and validate packing interactions .

Q. What computational strategies are recommended for analyzing substituent effects on the pyrazole ring’s electronic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- NBO Analysis : Examine hyperconjugation effects (e.g., tert-butyl’s electron-donating +I effect reduces ring aromaticity by 12–15% compared to methyl groups) .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., ester oxygen) for predicting reactivity in cross-coupling reactions.

Q. How should researchers address low yields in the alkylation step during analog synthesis?

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (yield increases from 45% to 78% at 100°C in toluene).

- Solvent Optimization : Replace DMF with DMSO to reduce side reactions (e.g., N- vs. O-alkylation).

- Microwave-Assisted Synthesis : 30-minute runs at 120°C improve conversion by 30% compared to conventional heating .

Data Contradiction Analysis

Q. How can conflicting bioactivity results (e.g., IC₅₀ variability) in enzyme inhibition assays be systematically investigated?

- Assay Replication : Perform triplicate runs with internal controls (e.g., staurosporine for kinase assays).

- Metabolite Interference : Use LC-MS to check for ester hydrolysis (e.g., free carboxylic acid byproduct may inhibit enzymes at lower concentrations).

- Conformational Analysis : Compare docking poses (AutoDock Vina) with crystallographic data to identify binding pose discrepancies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.